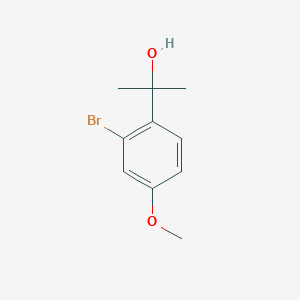
2-(2-bromo-4-methoxyphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H13BrO2 It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 4-position The compound also contains a propan-2-ol group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxyacetophenone followed by a Grignard reaction. The steps are as follows:
Bromination: 4-methoxyacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Grignard Reaction: The brominated product is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-bromo-4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-methoxyphenylpropan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(2-Bromo-4-methoxy-phenyl)-propan-2-one.
Reduction: Formation of 4-methoxyphenylpropan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-bromo-4-methoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group on the phenyl ring can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methoxyacetophenone: Similar structure but lacks the propan-2-ol group.
4-Methoxyphenylpropan-2-ol: Similar structure but lacks the bromine atom.
2-Bromo-4-methoxyphenylacetic acid: Similar structure but contains a carboxylic acid group instead of the propan-2-ol group.
Uniqueness
2-(2-bromo-4-methoxyphenyl)propan-2-ol is unique due to the presence of both the bromine atom and the propan-2-ol group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H13BrO2 |
|---|---|
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
2-(2-bromo-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,12)8-5-4-7(13-3)6-9(8)11/h4-6,12H,1-3H3 |
Clé InChI |
PPWJOPXVWNSSND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=C(C=C1)OC)Br)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















